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Compound of Interest

1-Methyl-3,4-dihydroquinoxalin-
2(1H)-one

Cat. No.: B1342543

Compound Name:

Abstract

This document provides a detailed protocol for the N-methylation of 3,4-dihydroquinoxalin-
2(1H)-one to synthesize 1-methyl-3,4-dihydroquinoxalin-2(1H)-one. This transformation is a
key step in the synthesis of various derivatives with potential applications in medicinal
chemistry due to the notable antiviral and anti-inflammatory activities associated with the
dihydroquinoxalin-2-one scaffold.[1] The protocol outlines the reaction conditions, purification
methods, and expected analytical data.

Introduction

The 3,4-dihydroquinoxalin-2(1H)-one core is a privileged scaffold in drug discovery, forming the
basis for compounds with a range of biological activities.[1][2] N-methylation at the 1-position
can significantly modulate the physicochemical and pharmacological properties of these
molecules. This protocol details a common method for achieving this transformation using
methyl iodide as the methylating agent in the presence of a suitable base. While various
methods exist for the N-methylation of related heterocyclic systems, this protocol is optimized
for selectivity and yield for the target compound.

Chemical Reaction Pathway

The N-methylation of 3,4-dihydroquinoxalin-2(1H)-one proceeds via the deprotonation of the
amide nitrogen, followed by nucleophilic attack on the methylating agent.
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Caption: Reaction pathway for the N-methylation of 3,4-dihydroquinoxalin-2(1H)-one.

Experimental Protocol

3.1. Materials and Reagents

e 3,4-dihydroquinoxalin-2(1H)-one

e Anhydrous Dimethylformamide (DMF)

¢ Sodium Hydride (NaH), 60% dispersion in mineral oil

o Methyl lodide (CHsl)

» Saturated aqueous solution of Ammonium Chloride (NH4Cl)
o Ethyl Acetate (EtOAC)

¢ Brine (saturated NaCl solution)

e Anhydrous Sodium Sulfate (NazS0a)
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« Silica gel for column chromatography
3.2. Equipment

e Round-bottom flask

o Magnetic stirrer and stir bar
 Nitrogen or Argon inlet

e Syringes

e Separatory funnel

» Rotary evaporator

e Chromatography column

3.3. Procedure

e To a stirred solution of 3,4-dihydroquinoxalin-2(1H)-one (1.0 mmol) in anhydrous DMF (10
mL) under an inert atmosphere (N2 or Ar), add sodium hydride (1.2 mmol, 60% dispersion in
mineral oil) portion-wise at 0 °C.

¢ Allow the reaction mixture to stir at room temperature for 30 minutes.
e Cool the mixture back to 0 °C and add methyl iodide (1.5 mmol) dropwise.

o Let the reaction proceed at room temperature and monitor its progress by Thin Layer
Chromatography (TLC).

e Upon completion, quench the reaction by the slow addition of a saturated aqueous solution
of NHaCl.

o Extract the aqueous layer with ethyl acetate (3 x 20 mL).

» Combine the organic layers, wash with brine, dry over anhydrous Na2SOa4, and filter.

» Concentrate the filtrate under reduced pressure using a rotary evaporator.
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» Purify the crude product by column chromatography on silica gel using a suitable eluent
system (e.g., a gradient of hexane and ethyl acetate).

Experimental Workflow
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Caption: Step-by-step workflow for the N-methylation experiment.
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Data Presentation

Table 1: Reaction Parameters and Results

Parameter

Value

Starting Material

3,4-dihydroquinoxalin-2(1H)-one

Methylating Agent Methyl lodide (CHsl)
Base Sodium Hydride (NaH)
Solvent Anhydrous DMF

Reaction Temperature

0 °C to Room Temperature

Reaction Time

2-4 hours (TLC monitored)

Product Yield

85-95%

Product Purity (by HPLC)

>98%

Table 2: Characterization of 1-methyl-3,4-dihydroquinoxalin-2(1H)-one

Analysis

Expected Result

Molecular Formula

CoH10N20

Molecular Weight 162.19 g/mol [3]
Appearance White to off-white solid
Melting Point 140-143 °C

1H NMR (CDCls, 400 MHz) & (ppm)

7.20-6.80 (m, 4H, Ar-H), 4.30 (s, 2H, CHz), 3.40
(s, 3H, N-CHs)

13C NMR (CDCls, 100 MHz) & (ppm)

165.0 (C=0), 135.0, 128.0, 125.0, 123.0, 115.0,
114.0 (Ar-C), 55.0 (CHz), 30.0 (N-CHs)

Mass Spectrometry (ESI-MS) m/z

163.08 [M+H]*
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Troubleshooting

e Low Yield: Ensure all reagents are anhydrous, and the reaction is carried out under a strictly
inert atmosphere. The sodium hydride should be fresh and reactive.

¢ Side Products (e.g., O-methylation): While N-methylation is generally favored for this
substrate, O-methylation can occur.[4] Lowering the reaction temperature and using a less
polar aprotic solvent may improve N-selectivity.

e Incomplete Reaction: Increase the equivalents of the base and methylating agent or extend
the reaction time.

Safety Precautions

e Sodium hydride is highly flammable and reacts violently with water. Handle with extreme
care in a fume hood and under an inert atmosphere.

o Methyl iodide is toxic and a suspected carcinogen. Handle only in a well-ventilated fume
hood and wear appropriate personal protective equipment (PPE), including gloves and
safety glasses.

o Dimethylformamide (DMF) is a skin and respiratory irritant. Use in a fume hood and avoid
contact.

Conclusion

The described protocol provides an efficient and reliable method for the N-methylation of 3,4-
dihydroquinoxalin-2(1H)-one. The procedure is straightforward, high-yielding, and provides a
product of high purity after standard chromatographic purification. This protocol should be a
valuable tool for researchers in medicinal chemistry and organic synthesis.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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